molecular formula C18H19NO3S B6928084 N-[3-(hydroxymethyl)oxolan-3-yl]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide

N-[3-(hydroxymethyl)oxolan-3-yl]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide

Cat. No.: B6928084
M. Wt: 329.4 g/mol
InChI Key: DOMKMEODXGQTID-UHFFFAOYSA-N
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Description

N-[3-(hydroxymethyl)oxolan-3-yl]-4,5-dihydrobenzogbenzothiole-2-carboxamide is a complex organic compound that features a unique combination of a benzothiole ring and an oxolane ring

Properties

IUPAC Name

N-[3-(hydroxymethyl)oxolan-3-yl]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c20-10-18(7-8-22-11-18)19-17(21)15-9-13-6-5-12-3-1-2-4-14(12)16(13)23-15/h1-4,9,20H,5-8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMKMEODXGQTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NC4(CCOC4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hydroxymethyl)oxolan-3-yl]-4,5-dihydrobenzogbenzothiole-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiole Ring: The benzothiole ring can be synthesized through a cyclization reaction involving a suitable thiol and a halogenated aromatic compound under basic conditions.

    Oxolane Ring Introduction: The oxolane ring is introduced via a nucleophilic substitution reaction where a hydroxymethyl group is added to a pre-formed oxolane ring.

    Amide Bond Formation: The final step involves the formation of the carboxamide group through a condensation reaction between the carboxylic acid derivative of the benzothiole and an amine derivative of the oxolane.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution at the hydroxymethyl group.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the carboxamide group.

    Functionalized Oxolanes: From substitution reactions at the hydroxymethyl group.

Scientific Research Applications

Chemistry

In organic synthesis, N-[3-(hydroxymethyl)oxolan-3-yl]-4,5-dihydrobenzogbenzothiole-2-carboxamide serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with biological targets such as enzymes or receptors, leading to therapeutic effects. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In the materials science industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its ability to undergo various chemical modifications makes it a valuable building block for advanced materials.

Mechanism of Action

The mechanism by which N-[3-(hydroxymethyl)oxolan-3-yl]-4,5-dihydrobenzogbenzothiole-2-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific enzymes or receptors, altering their activity and leading to therapeutic outcomes. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(hydroxymethyl)oxolan-3-yl]-4,5-dihydrobenzogbenzothiole-2-carboxamide shares similarities with other benzothiole derivatives and oxolane-containing compounds.
  • Benzothiole Derivatives : Compounds like benzothiazole and benzothiophene have similar sulfur-containing aromatic rings.
  • Oxolane Derivatives : Compounds such as tetrahydrofuran (THF) and its derivatives share the oxolane ring structure.

Uniqueness

What sets N-[3-(hydroxymethyl)oxolan-3-yl]-4,5-dihydrobenzogbenzothiole-2-carboxamide apart is the combination of the benzothiole and oxolane rings in a single molecule, providing unique chemical and physical properties

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